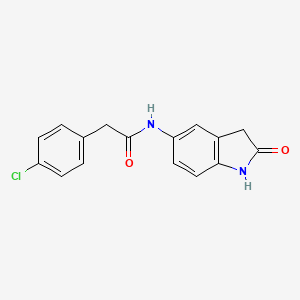

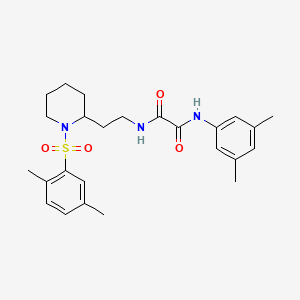

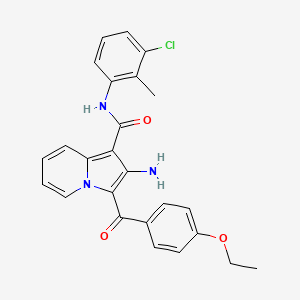

![molecular formula C15H20N4O3S2 B2507812 4-((4-(四氢呋喃-3-基)-1,4-二氮杂环-1-基)磺酰基)苯并[c][1,2,5]噻二唑 CAS No. 2320422-47-5](/img/structure/B2507812.png)

4-((4-(四氢呋喃-3-基)-1,4-二氮杂环-1-基)磺酰基)苯并[c][1,2,5]噻二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-((4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole" is a complex molecule that likely contains multiple functional groups, including a tetrahydrofuran ring, a diazepane moiety, and a benzo[c][1,2,5]thiadiazole core. This structure suggests a molecule with potential biological activity, given the presence of these heterocyclic components which are often found in pharmacologically active compounds.

Synthesis Analysis

The synthesis of related thiadiazole derivatives has been reported in the literature. For instance, the synthesis of various amides, azido protected peptides, esters, ketones, and thioesters, including azides and diazo compounds, has been achieved using Benzotriazol-1-yl-sulfonyl azide as a diazotransfer reagent . Additionally, the synthesis of 4-substituted 5-amino-1,2,3-thiadiazoles has been accomplished through the reaction of carbonyl derivatives of diazoacetonitrile with hydrogen sulfide . These methods could potentially be adapted or serve as inspiration for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzo[c][1,2,5]thiadiazole derivatives has been explored in various studies. For example, the ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides to form 4H-benzo[b][1,4]thiazine 1,1-dioxides involves carbon-sulfur bond formation, which is relevant to understanding the structural transformations that such compounds can undergo . This information could be useful in predicting the behavior of the compound under different chemical conditions.

Chemical Reactions Analysis

Thiadiazole compounds participate in a variety of chemical reactions. The synthesis of an impurity in the antibacterial drug sulfamethizole involved the reaction of a thiadiazole derivative with sulfonyl chloride, followed by alkaline hydrolysis . This suggests that the sulfonyl group in the compound of interest may also be reactive under similar conditions. Furthermore, the recyclization of thiadiazoles to triazoles by the action of bases indicates that the thiadiazole ring can be transformed under basic conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives have been investigated, particularly in the context of their biological activities. For instance, the antioxidant activity of some thiadiazole derivatives was evaluated, indicating that these compounds can exhibit significant radical scavenging activity . This suggests that the compound may also possess antioxidant properties. Additionally, the preparation of 4H,5H-Benzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole-4,5-dione and its derivatives demonstrates the ability of thiadiazole compounds to undergo oxidation and ring cleavage reactions, which could affect their physical and chemical properties .

科学研究应用

合成和化学性质

噻二唑和三唑的可切换合成:Filimonov 等人 (2017) 的一项研究描述了一种高产率、溶剂碱控制的、无过渡金属的 4,5-官能化 1,2,3-噻二唑和 1,2,3-三唑的合成方法,原料为 2-氰基硫代乙酰胺和磺酰叠氮化物。该工艺展示了在重氮转移条件下噻二唑衍生物的多功能化学操作,突出了它们在合成化学中的潜力 (Filimonov 等人,2017)。

二氮杂环-5-酮衍生物的固相合成:Fülöpová 等人 (2012) 报道了 3,4-二氢-苯并[e][1,4]二氮杂环-5-酮的固相合成,表明了一种生成具有潜在治疗应用的复杂分子的方法。所采用的方法可能与具有类似于查询化合物结构复杂性的化合物的合成有关 (Fülöpová 等人,2012)。

潜在应用

光化学和光物理性质:Pişkin 等人 (2020) 合成了并表征了用含噻二唑基团取代的新型锌酞菁衍生物,揭示了显著的光化学和光物理性质。这些性质对于光动力疗法中的应用至关重要,表明类似的噻二唑衍生物在医学研究和治疗应用中具有潜力 (Pişkin 等人,2020)。

有机合成中的催化:Khazaei 等人 (2015) 证明了噻二嗪衍生物在各种杂环化合物的合成中作为催化剂的用途。他们对 N,2-二溴-6-氯-3,4-二氢-2H-苯并[e][1,2,4]噻二嗪-7-磺酰胺 1,1-二氧化物的研究展示了类似化合物在促进化学转化中的作用,表明噻二唑和噻二嗪衍生物在有机合成中的广泛用途 (Khazaei 等人,2015)。

作用机制

Target of Action

Benzo[c][1,2,5]thiadiazole-based compounds have been researched for use in photovoltaics or as fluorescent sensors . They have also been used in the construction of covalent organic frameworks (COFs) for sensing electron-rich molecules .

Mode of Action

These compounds often exhibit fluorescence properties due to their electron-deficient nature . They can interact with electron-rich molecules, leading to fluorescence quenching .

Biochemical Pathways

The fluorescence properties of these compounds have been utilized in sensing applications .

Result of Action

In the context of sensing applications, the interaction of these compounds with electron-rich molecules can lead to fluorescence quenching, allowing the detection of these molecules .

Action Environment

The performance of these compounds can be influenced by the presence of other electron-rich molecules in the environment .

属性

IUPAC Name |

4-[[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl]-2,1,3-benzothiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3S2/c20-24(21,14-4-1-3-13-15(14)17-23-16-13)19-7-2-6-18(8-9-19)12-5-10-22-11-12/h1,3-4,12H,2,5-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APGOKQXQFJATMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)S(=O)(=O)C2=CC=CC3=NSN=C32)C4CCOC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

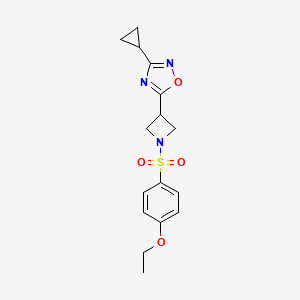

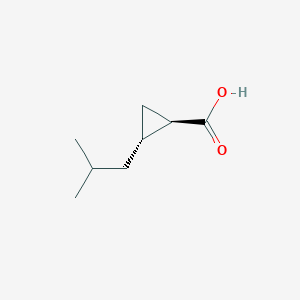

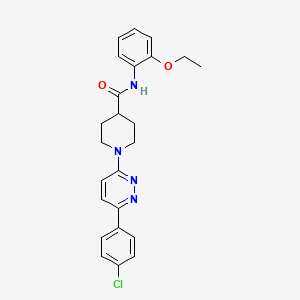

![Tert-butyl 4-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-1-carboxylate](/img/structure/B2507741.png)

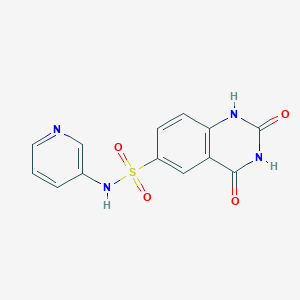

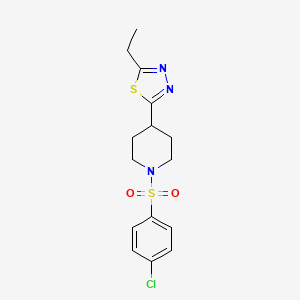

![3-[(4-Nitrobenzyl)sulfanyl]-2-thiophene-carboxylic acid](/img/structure/B2507742.png)

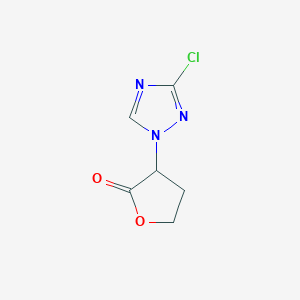

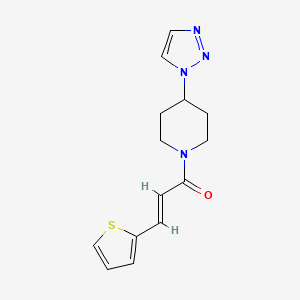

![(E)-4-(Dimethylamino)-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]but-2-enamide](/img/structure/B2507745.png)

![4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one](/img/structure/B2507746.png)